(4-Chlorophenoxy)methyl methyl cyanocarbonodithioimidate
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Overview
Description
(4-Chlorophenoxy)methyl methyl cyanocarbonodithioimidate, commonly known as CMCDI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. CMCDI is a versatile compound that has been used in a variety of scientific research applications, including as a crosslinking agent and a reagent for modifying proteins. In
Scientific Research Applications
CMCDI has a wide range of scientific research applications. It has been used as a crosslinking agent for proteins and peptides, which can help to stabilize the structure of these molecules. Additionally, CMCDI has been used as a reagent for modifying proteins, allowing researchers to study the effects of specific modifications on protein function. CMCDI has also been used in the synthesis of novel materials, such as polymer gels and hydrogels.
Mechanism Of Action
The mechanism of action of CMCDI is not fully understood. However, it is believed that CMCDI reacts with the thiol groups of cysteine residues in proteins, forming covalent bonds and crosslinking the protein molecules. This crosslinking can help to stabilize the structure of the protein and prevent it from denaturing.
Biochemical And Physiological Effects
CMCDI has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects. However, it is important to note that the effects of CMCDI on living organisms have not been extensively studied.
Advantages And Limitations For Lab Experiments
One of the major advantages of CMCDI is its versatility. It can be used as a crosslinking agent for proteins and peptides, as well as a reagent for modifying proteins. Additionally, CMCDI is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of CMCDI. For example, it can be difficult to control the degree of crosslinking when using CMCDI as a crosslinking agent. Additionally, the effects of CMCDI on living organisms are not well understood, which may limit its use in certain research applications.
Future Directions
There are several future directions for research involving CMCDI. One area of interest is the development of new materials using CMCDI as a crosslinking agent. Additionally, researchers may explore the use of CMCDI in the modification of proteins to study the effects of specific modifications on protein function. Finally, the effects of CMCDI on living organisms could be further studied to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of CMCDI involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to produce 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with methylamine and cyanogen bromide to produce the final product, CMCDI. The synthesis method is relatively simple and can be performed in a laboratory setting.
properties
CAS RN |
109349-01-1 |
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Product Name |
(4-Chlorophenoxy)methyl methyl cyanocarbonodithioimidate |
Molecular Formula |
C10H9ClN2OS2 |
Molecular Weight |
272.8 g/mol |
IUPAC Name |
[(4-chlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C10H9ClN2OS2/c1-15-10(13-6-12)16-7-14-9-4-2-8(11)3-5-9/h2-5H,7H2,1H3 |
InChI Key |
CIMMIBOAYHKDRS-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SCOC1=CC=C(C=C1)Cl |
Canonical SMILES |
CSC(=NC#N)SCOC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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